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molecular formula C6H6ClN3O2 B1623535 (2-Chloro-4-nitrophenyl)hydrazine CAS No. 55950-68-0

(2-Chloro-4-nitrophenyl)hydrazine

Cat. No. B1623535
M. Wt: 187.58 g/mol
InChI Key: JBFZYCIJRNJFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952483

Procedure details

59 g of hydrazine hydrate was dissolved in 712 ml of acetonitrile at room temperature under an atmosphere of nitrogen. A solution obtained by dissolving 46.3 g of 1,2-dichloro-4-nitrobenzene in 71 g of acetonitrile was added dropwisely to the obtained solution. After the addition had been completed, the obtained mixture was subjected to reflux by heat for 4 hours, and the reaction solution was concentrated. 500 g of water was added to the concentrate, and the produced crystals were filtered off. 200 g of acetonitrile was then added to the crystals, and the obtained mixture was subjected to reflux by heat for 30 minutes and then cooled with ice to room temperature. The produced crystals were filtered off (yield: 27 g).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
712 mL
Type
solvent
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[Cl:14]>C(#N)C>[Cl:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[NH:2][NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
O.NN
Name
Quantity
712 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
46.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
71 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
ADDITION
Type
ADDITION
Details
was added dropwisely to the obtained solution
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heat for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
500 g of water was added to the concentrate
FILTRATION
Type
FILTRATION
Details
the produced crystals were filtered off
ADDITION
Type
ADDITION
Details
200 g of acetonitrile was then added to the crystals
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heat for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The produced crystals were filtered off (yield: 27 g)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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